molecular formula C11H12N2O3 B057410 1-(4-Nitrophenyl)piperidin-2-one CAS No. 38560-30-4

1-(4-Nitrophenyl)piperidin-2-one

Cat. No.: B057410
CAS No.: 38560-30-4
M. Wt: 220.22 g/mol
InChI Key: VPCQXIGQMFWXII-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12N2O3 It is a derivative of piperidine, featuring a nitrophenyl group attached to the piperidin-2-one ring

Future Directions

The future directions for “1-(4-Nitrophenyl)piperidin-2-one” could involve further exploration of its anticoagulant and antibacterial properties, as well as its potential applications in the synthesis of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidin-2-one typically involves the condensation of 4-chloronitrobenzene with piperidine. This reaction is followed by oxidation using sodium chlorite under a carbon dioxide atmosphere to form the desired lactam structure . The reaction conditions are mild, and the process is efficient, often yielding high purity products without the need for extensive purification steps .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high throughput and consistent product quality. The scalability of the process makes it suitable for large-scale production required in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Further oxidized nitrophenyl derivatives.

    Reduction: 1-(4-Aminophenyl)piperidin-2-one.

    Substitution: Substituted piperidin-2-one derivatives.

Comparison with Similar Compounds

    1-(4-Aminophenyl)piperidin-2-one: A reduced form with an amine group instead of a nitro group.

    1-(4-Chlorophenyl)piperidin-2-one: A derivative with a chlorine substituent on the phenyl ring.

Uniqueness: 1-(4-Nitrophenyl)piperidin-2-one is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. The presence of the nitro group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(4-nitrophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCQXIGQMFWXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624795
Record name 1-(4-Nitrophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38560-30-4
Record name 1-(4-Nitrophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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